Product packaging for DESULFOGLUCORAPHENIN(Cat. No.:CAS No. 109173-25-3)

DESULFOGLUCORAPHENIN

Cat. No.: B1139566
CAS No.: 109173-25-3
M. Wt: 355.43
Attention: For research use only. Not for human or veterinary use.
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Description

Desulfoglucoraphenin is a desulfated analog of glucoraphenin, a natural glucosinolate found in plants of the Brassicaceae family, such as radish (Raphanus sativus) . This compound serves as a critical intermediate and reference standard in phytochemical research. Scientists utilize this compound to study the complex biosynthesis and enzymatic pathways of glucosinolates . Its value is particularly evident in investigations of myrosinase-mediated hydrolysis, where glucosinolates are converted into active breakdown products like isothiocyanates . Research indicates that these hydrolysis products, derived from precursors like glucoraphenin, possess significant biological activities, including anti-inflammatory and antitumor properties, making this compound a valuable compound for screening and understanding the chemopreventive potential of natural products . Furthermore, studies have shown that this compound can undergo unique chemical transformations, leading to unexpected derivatives such as cyclic nitrone-type compounds, which opens avenues for novel chemical synthesis and the exploration of new bioactive molecules . The compound is also essential in analytical chemistry for the quality control and standardization of herbal materials, where its levels can be monitored to optimize processing techniques like frying, which aims to preserve glycoside content in seeds . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

109173-25-3

Molecular Formula

C12H21NO7S2

Molecular Weight

355.43

Synonyms

DESULFOGLUCORAPHENIN

Origin of Product

United States

Biosynthesis and Genetic Regulation of Desulfoglucoraphenin

Precursor Pathways and Metabolic Flux Leading to Glucosinolate Backbone

The journey to desulfoglucoraphenin begins with the synthesis of the basic glucosinolate structure, a process deeply rooted in primary metabolism. Glucosinolates are sulfur-containing secondary metabolites derived from amino acids. nih.gov They are categorized into three main groups based on their precursor amino acid: aliphatic (derived from methionine, alanine, leucine, isoleucine, or valine), indolic (from tryptophan), and aromatic (from phenylalanine or tyrosine). nih.govmdpi.com

The biosynthesis of the glucosinolate backbone involves three main stages:

Side-chain elongation: For aliphatic glucosinolates, the precursor amino acid, typically methionine, undergoes a series of chain elongation cycles. This process involves deamination to a 2-oxo acid, condensation with a methylene (B1212753) group, isomerization, and subsequent transamination to form a chain-elongated amino acid. nih.gov

Formation of the core structure: The elongated amino acid is then converted into an aldoxime. mdpi.com This is followed by a series of enzymatic reactions that lead to the formation of a thiohydroximate. beilstein-journals.org

Secondary modifications: The core structure can then undergo various modifications, such as hydroxylation, oxidation, and glycosylation, to produce the diverse array of glucosinolates found in nature. mdpi.com

The production of these defense compounds is metabolically expensive, requiring a significant investment of nutrients, ATP, and reducing equivalents. frontiersin.org Flux balance analysis has shown that glucosinolate production can increase photosynthetic requirements by at least 15%, highlighting the substantial metabolic cost associated with this defense mechanism. nih.govconantlab.org

Enzymatic Steps in the Formation of this compound

The formation of this compound is a critical step within the broader glucosinolate biosynthetic pathway, involving specific enzymatic activities that lead to the desulfated precursor of glucoraphenin (B1237682).

Role of Sulfatases and Desulfoglucosinolate Synthesis

The final step in the biosynthesis of the core glucosinolate structure is the sulfation of desulfoglucosinolates. nih.gov This reaction is catalyzed by sulfotransferase enzymes, which transfer a sulfate (B86663) group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the desulfoglucosinolate precursor. ontosight.airesearchgate.net This results in the formation of the corresponding glucosinolate. ontosight.ai

Conversely, the removal of this sulfate group is carried out by sulfatase enzymes. In some herbivores that feed on Brassicaceae, intestinal sulfatases rapidly convert ingested glucosinolates into their desulfo- forms. mdpi.com This desulfation prevents the subsequent hydrolysis of glucosinolates by myrosinase into toxic isothiocyanates, acting as a detoxification mechanism. frontiersin.orgmdpi.commpg.deresearchgate.net The enzymatic desulfation of glucoraphenin specifically yields this compound. researchgate.netunibo.itresearchgate.net Interestingly, this compound is not entirely stable and can undergo further transformations into cyclic nitrone-type derivatives. researchgate.netresearchgate.netthieme-connect.comacs.org

The synthesis of the desulfoglucosinolate itself involves the action of an S-glycosyltransferase, UGT74B1, which catalyzes the reaction between a thiohydroximate acceptor and a UDP-α-D-glucose donor. beilstein-journals.org

Identification of Key Enzymes and Genes Involved in Desulfation

The key enzymes responsible for the final sulfation step in glucosinolate biosynthesis are desulfoglucosinolate sulfotransferases (SOTs). nih.govwikipathways.org In Arabidopsis thaliana, three such enzymes, AtST5a, AtST5b, and AtST5c, have been identified and shown to catalyze the sulfation of a broad range of desulfoglucosinolates. nih.gov AtST5a shows a preference for tryptophan- and phenylalanine-derived desulfoglucosinolates, while AtST5b and AtST5c prefer long-chain methionine-derived desulfoglucosinolates. nih.gov In Brassica rapa, at least 12 paralogs of desulfoglucosinolate sulfotransferase have been identified. nih.gov

The genes encoding these sulfotransferases have been identified and characterized. For instance, the gene for AtST5a was identified as CORI-7 (coronatine induced-7). nih.gov The genes involved in the biosynthesis of the glucosinolate core structure, including those responsible for the formation of desulfoglucosinolates, are also well-documented. These include genes from the CYP79 and CYP83 families, SUR1, and UGT74B1. researchgate.netfstjournal.com.br

Genetic Loci and Regulatory Mechanisms Governing this compound Accumulation

The accumulation of this compound, as a precursor to glucoraphenin, is tightly controlled by a complex network of genetic loci and regulatory mechanisms that respond to both internal and external cues.

Transcriptional and Post-Transcriptional Control of Biosynthetic Genes

The entire glucosinolate biosynthesis pathway is regulated at the transcriptional level by a group of MYB and basic helix-loop-helix (bHLH) transcription factors. frontiersin.orgnih.gov In Arabidopsis, several MYB transcription factors have been identified as key regulators. For instance, MYB28 (also known as PMG1) is a master regulator of the biosynthesis of aliphatic glucosinolates, while MYB29 (PMG2) plays a more accessory role, particularly in response to methyl jasmonate signaling. pnas.org The transcription factors MYB34, MYB51, and MYB122 are involved in the regulation of indolic glucosinolate biosynthesis. frontiersin.org

These transcription factors control the expression of the structural genes involved in the pathway, including those responsible for the synthesis of the desulfoglucosinolate core. The expression of these regulatory MYB factors is itself subject to control, for example, being repressed by sulfur deficiency. pnas.org The CONSTITUTIVE PHOTOMORPHOGENIC 1/SUPPRESSOR OF PHYTOCHROME A-105 (COP1/SPA) complex, a key repressor of light signaling, has also been identified as a crucial component in the regulation of glucosinolate biosynthesis. frontiersin.org

Environmental and Developmental Influences on Biosynthesis

The biosynthesis of glucosinolates, and by extension the accumulation of intermediates like this compound, is influenced by a variety of environmental and developmental factors. juniperpublishers.comd-nb.infofrontiersin.orgmdpi.com Nutrient availability, particularly of sulfur and nitrogen, plays a significant role. frontiersin.org Sulfur limitation, for instance, can lead to distinct changes in glucosinolate profiles. frontiersin.org

Light is another critical environmental cue. Glucosinolate content can exhibit diurnal fluctuations, and the expression of several biosynthetic enzymes and transcription factors is light-dependent. oup.com The transcription factor ELONGATED HYPOCOTYL 5 (HY5), in conjunction with HISTONE DEACETYLASE 9 (HDA9), has been shown to regulate light-induced changes in glucosinolate levels. oup.com Other abiotic factors such as temperature, drought, and salinity can also impact glucosinolate biosynthesis. d-nb.infofrontiersin.orgplos.org For example, high temperatures can inhibit flavonoid biosynthesis by suppressing gene expression and enzyme activity, a principle that may extend to other secondary metabolites. plos.org

Developmental stage also influences glucosinolate accumulation. For example, the expression of certain desulfoglucosinolate sulfotransferase paralogs in Brassica rapa is developmentally regulated. nih.gov The intricate interplay of these genetic and environmental factors ensures that the production of these important defense compounds is finely tuned to the plant's needs. nih.govnih.govnki.nlkhanacademy.org

Comparative Biosynthesis Across Plant Species and Varieties

The biosynthesis of glucosinolates (GSLs), including the precursor this compound, is a characteristic feature of the order Brassicales, which includes the model plant Arabidopsis thaliana and many agronomically important Brassica crops like broccoli, radish, and rapeseed. plos.orgfrontiersin.orgresearchgate.net The profile and concentration of these secondary metabolites, however, exhibit significant variation across different species and even between cultivars of the same species. This diversity is largely attributed to the evolutionary adaptation and differential regulation of the GSL biosynthetic pathway genes. frontiersin.orgmdpi.com

The genetic regulation of GSL biosynthesis has been extensively studied in A. thaliana, providing a foundational model for understanding the process in other Brassicaceae. mdpi.comfrontiersin.orgmdpi.com The pathway involves three main stages: side chain elongation of a precursor amino acid (in this case, methionine for this compound), formation of the core glucosinolate structure, and secondary side chain modifications. mdpi.comnih.gov Key regulatory genes, particularly transcription factors like those in the R2R3-MYB family (e.g., MYB28, MYB29, MYB76 for aliphatic GSLs), control the expression of structural genes in the pathway. mdpi.comresearchgate.net

Comparative genomic studies reveal that the complexity of GSL biosynthesis is amplified in Brassica species due to genome duplication events. frontiersin.orgmdpi.com For instance, Brassica species underwent a whole-genome triplication event after diverging from the lineage leading to Arabidopsis, resulting in an expansion and diversification of GSL-related genes. frontiersin.orgnih.gov This gene expansion, followed by selective gene loss, has led to a more complex regulatory network in Brassica crops compared to Arabidopsis. frontiersin.orgmdpi.com For example, while A. thaliana has a single GSL-ALK locus controlling side chain desaturation, Brassica oleracea possesses multiple copies, contributing to the varied alkenyl GSL profiles seen in cultivars like cabbage and broccoli. plos.org Similarly, the GSL-ELONG locus, which includes methylthioalkylmalate synthase (MAM) genes responsible for side chain elongation, shows significant diversification and copy number variation across Brassicaceae, directly influencing the variety of GSLs produced. frontiersin.org

The diversity in GSL content is evident when comparing different species and varieties. In radish (Raphanus sativus), glucoraphenin (the stable, sulfated form of this compound) is a primary GSL. researchgate.net Studies on its hydrolysis product, sulforaphene (B1682523), reveal substantial variation among different radish cultivars. For example, research evaluating 29 radish genotypes showed that the sulforaphene content in seedlings ranged dramatically, from 328.7 mg kg⁻¹ fresh weight in the 'Matchuimbom' cultivar to 1,426.8 mg kg⁻¹ in the 'Cheongwoonplus' cultivar. researchgate.net This highlights the strong genetic control over the accumulation of glucoraphenin.

Further comparative studies between radish cultivars and Baemuchae (an intergeneric hybrid of Raphanus sativus and Brassica rapa) show that while sulforaphene content is significantly higher in the seedlings of radish cultivars, it decreases sharply during growth in both. researchgate.netresearchgate.net After pollination, sulforaphene accumulates during seed development in radish cultivars but to a much lesser extent in Baemuchae varieties, indicating species-specific regulation of the biosynthetic pathway during plant development. researchgate.net

Table 1: Comparative Sulforaphene Content in Seedlings of Different Radish (Raphanus sativus L.) Cultivars

This table summarizes the variation in sulforaphene content, a direct hydrolysis product of glucoraphenin, across a selection of radish cultivars, demonstrating the genetic diversity within a single species. Data sourced from a study on 29 radish genotypes. researchgate.net

Radish CultivarSulforaphene Content (mg kg⁻¹ Fresh Weight)
Cheongwoonplus1,426.8
Taebaek1,363.3
Matchuimbom328.7

In Brassica oleracea, which includes diverse subspecies such as broccoli, kale, and cabbage, the regulation of aliphatic GSL biosynthesis also varies. For instance, the expression of the kale BoMYB29 gene in Arabidopsis was found to enhance the expression of aliphatic GSL biosynthesis genes and increase the content of glucoraphanin (B191350) (GRA), identifying it as a key regulator. mdpi.com The differential expression of key biosynthetic genes like MYB28, AOP2, ST5b, and ST5c among B. oleracea subspecies contributes to their distinct GSL profiles. mdpi.com Broccoli (Brassica oleracea var. italica), for example, is known for its glucoraphanin content, while other varieties may prioritize different GSLs. netlify.appresearchgate.net

Table 2: Key Gene Families and Their Role in Comparative GSL Biosynthesis

This table outlines the major gene families involved in the glucosinolate biosynthetic pathway and their comparative roles in Arabidopsis and Brassica species. plos.orgfrontiersin.orgmdpi.comfrontiersin.org

Gene Family/LocusFunctionComparative Aspect (Arabidopsis vs. Brassica)
MYB Transcription Factors (e.g., MYB28, MYB29)Master regulators of aliphatic GSL biosynthesis.Expanded family in Brassica due to genome polyploidy, leading to more complex regulatory networks. mdpi.com
MAM (Methylthioalkylmalate Synthase)Controls side chain elongation of methionine.Diversification and copy number variation across Brassicaceae species are key determinants of GSL structural diversity. frontiersin.org
CYP79 & CYP83Core structure formation (conversion of amino acid to aldoxime).Gene family has expanded in Brassica, with some paralogs acquiring new functions or expression patterns. frontiersin.org
AOP (2-oxoglutarate-dependent dioxygenase) / GSL-ALKSide chain modification (e.g., desaturation).Locus controls the production of alkenyl GSLs. Multiple copies in B. oleracea contribute to diverse profiles. plos.org

The accumulation of GSLs is also highly dependent on the plant organ and developmental stage, with concentrations in seeds often being significantly higher than in vegetative tissues like leaves. frontiersin.orgmdpi.com This differential accumulation suggests that the biosynthetic pathway is tightly regulated in a spatio-temporal manner, likely to meet specific defensive needs of different tissues. mdpi.com

Metabolism and Biotransformation of Desulfoglucoraphenin

Conversion of Desulfoglucoraphenin by Myrosinase and Other Enzymes

This compound is derived from its parent compound, glucoraphenin (B1237682), through enzymatic desulfation. researchgate.net The primary enzyme responsible for the subsequent transformation of this compound is myrosinase (thioglucoside glucohydrolase). researchgate.netmdpi.com This enzyme catalyzes the hydrolysis of the thioglucosidic bond in glucosinolates, releasing glucose and an unstable aglycone intermediate. mdpi.comsci-hub.seresearchgate.net

In the case of this compound, myrosinase activity initiates a cascade of reactions that lead to the formation of various breakdown products. researchgate.net The unique structural feature of this compound, a Michael acceptor vinyl sulfoxide (B87167) site, makes it susceptible to further transformations beyond the typical isothiocyanate formation. researchgate.net

Formation of Secondary Metabolites and Their Intermediates

The enzymatic hydrolysis of this compound by myrosinase results in an unstable aglycone. researchgate.netsci-hub.se This intermediate can then undergo several transformations, leading to a diverse array of secondary metabolites.

Due to its inherent instability in aqueous solutions, this compound can spontaneously undergo an intramolecular Michael addition. researchgate.netunibo.it This reaction involves the thiohydroximate moiety attacking the vinyl sulfoxide acceptor, which results in the formation of two diastereoisomers of a thioimidate N-oxide (TINO) . unibo.it Prolonged reaction times can lead to the formation of a cyclic thiohydroximate . researchgate.net

Under different conditions, the aglycone can rearrange to form isothiocyanates , such as sulforaphene (B1682523). researchgate.net The formation of nitriles is another possible outcome of this compound breakdown. researchgate.netsci-hub.sefrontiersin.org The specific pathway taken depends on various factors, including the presence of other proteins and the physicochemical environment. frontiersin.orgunibo.it

Enzymatic Systems Involved in this compound Biotransformation

The biotransformation of this compound is not solely dependent on myrosinase. Other enzymatic systems and protein cofactors play crucial roles in directing the metabolic pathway towards specific end products. mdpi.comfrontiersin.org

Myrosinase Isoforms and Substrate Specificity

Myrosinase exists in different isoforms, and these can exhibit varying substrate specificities and catalytic efficiencies. mdpi.comresearchgate.netcore.ac.uk While myrosinase generally acts on a broad range of glucosinolates, the specific isoform present can influence the rate and outcome of this compound hydrolysis. core.ac.uk For example, a novel myrosinase from the marine bacterium Shewanella baltica Myr-37 has demonstrated efficient degradation of glucoraphanin (B191350), a related glucosinolate, into sulforaphane (B1684495). mdpi.com The substrate specificity of different myrosinase isoforms is an area of ongoing research. core.ac.uk

Role of Epithiospecifier Proteins

Epithiospecifier proteins (ESPs) are non-catalytic cofactors that can significantly alter the products of glucosinolate hydrolysis by myrosinase. daf.qld.gov.aufrontiersin.orgnih.govacademax.com ESPs promote the formation of nitriles at the expense of isothiocyanates. frontiersin.orgdaf.qld.gov.auresearchgate.net The presence or absence of ESPs is a key determinant in whether the breakdown of a glucosinolate like glucoraphenin (the precursor to this compound) yields primarily sulforaphene (an isothiocyanate) or sulforaphene nitrile. researchgate.net For instance, radish seeds and sprouts lack ESP, leading to the formation of sulforaphene rather than its nitrile counterpart. researchgate.net In contrast, broccoli contains ESP, which can direct the hydrolysis of glucoraphanin towards sulforaphane nitrile. daf.qld.gov.au Research has identified multiple ESP isoforms in Brassica oleracea, each with distinct tissue expression and substrate specificities, further highlighting their complex role in glucosinolate metabolism. frontiersin.orgnih.gov

In Vitro Metabolic Studies of this compound and Its Derived Metabolites

In vitro metabolic studies are essential for understanding the biotransformation of this compound and its metabolites. researchgate.netsci-hub.sefrontiersin.org These studies often utilize systems such as liver microsomes, hepatocytes, and plasma to simulate metabolic processes in a controlled environment. nih.govnih.gov

Research has shown that this compound is unstable in water, undergoing spontaneous conversion into cyclic thioimidate N-oxides. researchgate.net In vitro studies have been instrumental in identifying and characterizing these and other metabolites. For example, the use of techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has allowed for the detailed analysis of the transformation products of this compound. researchgate.netcapes.gov.br

Furthermore, in vitro systems have been used to investigate the enzymatic kinetics and the specific enzymes involved in the metabolism of related compounds. For instance, studies on the glucuronidation of daphnetin, a compound with a similar phenolic group, have used human and rat liver and intestine microsomes to identify the responsible UDP-glucuronosyltransferase (UGT) isoforms. nih.gov Such studies provide valuable insights into the potential metabolic fate of this compound-derived compounds in biological systems.

Impact of Processing Conditions on this compound Stability and Degradation Pathways

The stability and degradation of this compound and its parent compound, glucoraphenin, are significantly influenced by processing conditions such as temperature and heating time. researchgate.netmdpi.comwur.nl

Thermal processing can lead to the degradation of glucosinolates. wur.nl Heating can inactivate myrosinase, which is often termed "Enzyme Killing and Glycosides Preserving". researchgate.net This prevents the enzymatic hydrolysis of glucosinolates, but non-enzymatic degradation can still occur at high temperatures. researchgate.netwur.nl The rate of thermal degradation follows first-order kinetics and varies depending on the specific glucosinolate and the food matrix. wur.nl For example, the stability of glucosinolates has been shown to differ significantly among various Brassica vegetables under the same heating conditions. wur.nl

Biological Activities and Molecular Mechanisms of Desulfoglucoraphenin and Its Derivatives

Cellular and Subcellular Effects of Desulfoglucoraphenin

This compound is a desulfated glucosinolate formed through the enzymatic action of sulfatase on its precursor, glucoraphenin (B1237682). While research into the broader class of glucosinolates is extensive, specific studies detailing the direct cellular and subcellular effects of pure this compound are limited. Its primary role in the existing literature is as a metabolic intermediate.

Upon formation, this compound is known to be chemically unstable and can undergo further spontaneous transformations into other derivatives. researchgate.net The localization of enzymes involved in the biosynthesis of its parent glucosinolates has been noted in the cytoplasm and nuclei, but the specific subcellular accumulation sites or organelle-specific effects of this compound itself have not been extensively characterized. researchgate.net The biological significance of this compound is often considered in the context of its own derivatives or the alternative metabolic pathways it represents away from the typical myrosinase-driven hydrolysis of glucosinolates. mdpi.com

Molecular Interactions and Target Identification

The identification of specific molecular targets is crucial for understanding the mechanism of action of any bioactive compound. For this compound, research has primarily focused on its derivatives, which have been isolated and identified as bioactive secondary metabolites. nih.govsciencepub.net

A notable derivative is sinapoyl this compound , which was isolated from the seeds of Raphanus sativus (radish). researchgate.netresearchgate.netstuartxchange.org Studies on this and other related 4-methylthio-butanyl derivatives confirm their biological activity, implying direct interactions with molecular targets within cells to elicit a response. researchgate.netresearchgate.netresearchgate.net However, the precise protein binding partners and the comprehensive landscape of molecular interactions for this compound and its derivatives remain an area requiring further investigation. Current research has instead focused on the downstream functional outcomes of these interactions, such as enzyme modulation and changes in gene expression.

Research indicates that derivatives of this compound can modulate the activity of key enzymes, particularly those involved in inflammatory processes. Studies on sinapoyl this compound have demonstrated its ability to inhibit the production of nitric oxide (NO). nih.govstuartxchange.org This inhibitory action is directly linked to the downregulation of the enzyme responsible for its synthesis, inducible nitric oxide synthase (iNOS). nih.gov While the broader class of glucosinolate hydrolysis products, such as isothiocyanates, are well-known inducers of phase II xenobiotic metabolizing enzymes, specific data on the direct effects of this compound on these enzymes, or on other enzymes like cyclooxygenase and α-glucosidase, are not yet prominent in the scientific literature. researchgate.netresearchgate.netresearchgate.net

Table 1: Modulation of Enzyme Activity by a this compound Derivative

CompoundEnzymeModel SystemObserved EffectSource
Sinapoyl this compoundInducible Nitric Oxide Synthase (iNOS)Lipopolysaccharide (LPS)-stimulated BV2 microglial cellsInhibition of NO production, suggesting modulation of iNOS activity. nih.govstuartxchange.org

The biological activities of this compound derivatives are underpinned by their ability to influence gene expression and cellular signaling. The anti-inflammatory effects of sinapoyl this compound are attributed to its capacity to downregulate the expression of the iNOS gene in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This regulatory action is linked to the inhibition of the NF-κB (nuclear factor-kappa B) signal transduction pathway, a critical pathway in controlling the expression of pro-inflammatory genes. nih.gov While related isothiocyanates are known to activate the Nrf2/ARE signaling pathway, which is crucial for antioxidant responses, direct evidence linking this compound to this pathway is still emerging. researchgate.netresearchgate.net

Table 2: Effects of a this compound Derivative on Gene Expression and Signaling

CompoundTarget Gene/PathwayModel SystemObserved EffectSource
Sinapoyl this compoundiNOS (gene)LPS-stimulated BV2 microglial cellsDownregulation of iNOS expression. nih.gov
Sinapoyl this compoundNF-κB (pathway)LPS-stimulated BV2 microglial cellsInhibition of NO production, which is regulated by the NF-κB pathway. nih.gov

Modulation of Enzyme Activities (e.g., phase II xenobiotic metabolizing enzymes, cyclooxygenase, α-glucosidase)

Antioxidant and Anti-inflammatory Mechanisms (cellular/molecular level)

The primary evidence for the anti-inflammatory activity of a this compound derivative comes from studies on sinapoyl this compound . This compound has been shown to exhibit anti-inflammatory properties at the cellular and molecular level. nih.govstuartxchange.org In a key study using a non-human model of neuroinflammation, sinapoyl this compound inhibited the production of nitric oxide (NO) in BV2 microglial cells that were stimulated with lipopolysaccharide (LPS). nih.gov

The molecular mechanism for this effect was identified as the suppression of inducible nitric oxide synthase (iNOS) expression. nih.gov Since excessive NO production by activated microglia is a hallmark of neuroinflammatory conditions, the ability of this this compound derivative to control iNOS expression and NO production points to a significant anti-inflammatory potential. nih.gov While many glucosinolate-derived compounds possess antioxidant activities, the specific antioxidant mechanisms of this compound itself are not well-defined in current research. nih.govmdpi.com

Effects on Cellular Processes (e.g., cell proliferation, apoptosis, differentiation) in Non-Human Models

Research using non-human models (in vitro) has demonstrated that derivatives of this compound possess antiproliferative properties. A study investigating bioactive compounds from radish seeds led to the isolation of several 4-methylthio-butanyl derivatives, including sinapoyl this compound . researchgate.netstuartxchange.orgscribd.com These compounds were tested for their effects on the proliferation of various human tumor cell lines. The results indicated that sinapoyl this compound, along with the other related derivatives, exhibited antiproliferative activity against all tested cancer cell lines. researchgate.netstuartxchange.org Another study also reported that sinapoyl this compound can inhibit tumor activity. nih.gov The specific mechanisms, such as the induction of apoptosis or cell cycle arrest, remain a subject for more detailed investigation.

Table 3: Antiproliferative Activity of a this compound Derivative in Non-Human (In Vitro) Models

CompoundCell Line (Human Tumor)Observed EffectSource
Sinapoyl this compoundA-549 (Lung carcinoma)Antiproliferative activity researchgate.netstuartxchange.org
HCT-116 (Colon carcinoma)Antiproliferative activity researchgate.netstuartxchange.org
SNU-638 (Gastric carcinoma)Antiproliferative activity researchgate.netstuartxchange.org
K-562 (Leukemia)Antiproliferative activity researchgate.netstuartxchange.org

Interactions with Microbiota and Impact on Microbial Metabolism (non-human context)

The gut microbiota plays a significant role in the metabolism of glucosinolates, providing an alternative pathway to the traditional plant-based myrosinase hydrolysis. researchgate.netmdpi.com Several studies have shown that certain human gut bacteria possess sulfatase enzymes. mdpi.com These enzymes can cleave the sulfate (B86663) group from glucosinolates to form desulfo-glucosinolates , including this compound. mdpi.com

This microbial conversion represents a distinct metabolic route. Once formed, the desulfo-glucosinolates can be further metabolized by microbial thioglucosidases, leading to the production of other compounds, such as nitriles. mdpi.com This pathway is significant because it means that even when plant myrosinase is inactivated (e.g., by cooking), the parent glucosinolates can still be transformed into bioactive compounds by the gut microbiome. researchgate.net Furthermore, studies on obese mice have shown that radish seed extracts, which contain the precursors to this compound, can alter the diversity and composition of the gut microbiota, suggesting a reciprocal interaction where the compounds affect the microbiota, which in turn metabolizes the compounds. researchgate.net

Advanced Analytical Methodologies for Desulfoglucoraphenin Research

Chromatographic Techniques for Separation and Purification (e.g., HPLC, UPLC, GC)

Chromatography is a cornerstone for the isolation and analysis of desulfoglucoraphenin and its parent glucosinolates. unipune.ac.in This separation technique is pivotal for purifying the compound from crude extracts and for quantifying it in various matrices. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for analyzing glucosinolates and their desulfated counterparts. mdpi.com It separates components in a mixture by pumping a solvent (mobile phase) at high pressure through a column packed with an adsorbent material (stationary phase). wikipedia.org For this compound, reversed-phase HPLC is common, where the stationary phase is non-polar. The separation mechanism is based on the differential partitioning of the analytes between the polar mobile phase and the non-polar stationary phase. wikipedia.orgchromatographytoday.com Ion-pair HPLC has also been successfully used, which involves adding a pairing agent to the mobile phase to form neutral ion pairs with charged analytes, enhancing their retention on a reversed-phase column. nih.gov The use of HPLC with a diode array detector (DAD) is effective for quantifying these compounds and is suitable for high-throughput applications. mdpi.com

Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) represents a significant advancement over traditional HPLC. tricliniclabs.com By using columns with smaller particle sizes (typically under 2 µm) and operating at much higher pressures, UPLC systems provide faster, more sensitive, and higher-resolution separations. tricliniclabs.com This enhanced resolution is particularly valuable when analyzing complex biological extracts where this compound may be one of many related compounds. researchgate.net

Gas Chromatography (GC) is less suitable for the direct analysis of intact, non-volatile, and thermally labile molecules like this compound. chromatographytoday.com GC separates compounds based on their volatility after they are vaporized in a heated inlet. chromatographytoday.com Therefore, analysis of glucosinolates via GC typically requires a derivatization step to convert them into more volatile forms. However, methods like LC-MS are generally preferred as they can measure the intact molecules, ensuring a more accurate profile of all classes of glucosinolates. nih.gov

Table 1: Comparison of Chromatographic Techniques in this compound Analysis
TechniquePrinciple of SeparationApplication for this compoundKey Advantages
HPLC (High-Performance Liquid Chromatography)Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. wikipedia.orgStandard method for separation, quantification, and purification. mdpi.comRobust, widely available, versatile with different detectors (e.g., DAD).
UPLC (Ultra-High-Performance Liquid Chromatography)Same principle as HPLC but uses smaller particle-size columns at higher pressures. tricliniclabs.comHigh-resolution analysis of complex mixtures containing this compound and related metabolites. researchgate.netFaster analysis times, higher sensitivity, and improved resolution over HPLC. tricliniclabs.com
GC (Gas Chromatography)Partitioning between a gaseous mobile phase and a stationary phase based on volatility. chromatographytoday.comGenerally not used for intact this compound due to its non-volatile nature; requires derivatization. chromatographytoday.comnih.govHigh speed for volatile compounds. chromatographytoday.com

Mass Spectrometry Approaches for Identification and Quantification (e.g., LC-MS/MS, HRMS)

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing highly sensitive and specific detection. chromatographyonline.com When coupled with liquid chromatography (LC), it becomes a powerful platform for both identifying and quantifying the compound in intricate samples. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers excellent selectivity and sensitivity for quantifying target compounds. mdpi.com In this technique, the mass spectrometer performs two stages of mass analysis. chromatographyonline.com First, a precursor ion corresponding to the mass of this compound is selected. This ion is then fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances quantification accuracy, allowing for the rapid analysis of glucosinolate profiles in samples like red cabbage. mdpi.com

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements. researchgate.netchromatographyonline.com This capability allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. researchgate.net Techniques like UHPLC-Q-Exactive Orbitrap-MS are noted for their exceptional resolution and are well-suited for the precise and targeted analysis of specific analytes with low detection limits. researchgate.net Parallel Reaction Monitoring (PRM) is an HRMS-based targeted approach that monitors all fragment ions of a precursor, offering high-resolution data for both quantification and confirmation. nih.gov

Table 2: Mass Spectrometry Methods for this compound Analysis
TechniquePrinciplePrimary ApplicationKey Features
LC-MS/MS (e.g., Triple Quadrupole)Selects a precursor ion, fragments it, and detects a specific product ion (MRM). mdpi.comTargeted quantification. mdpi.comHigh sensitivity, high specificity, robust quantification. mdpi.com
LC-HRMS (e.g., TOF, Orbitrap)Measures mass-to-charge ratio with very high accuracy and resolution. researchgate.netchromatographyonline.comCompound identification and structural confirmation. researchgate.netAccurate mass measurement for formula determination, untargeted screening. mdpi.com

Spectroscopic Methods for Structural Elucidation in Research (e.g., advanced NMR for complex mixtures)

While mass spectrometry provides crucial information on molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of a molecule like this compound. researchgate.net NMR provides detailed information about the chemical environment of individual atoms (specifically hydrogen, carbon, and nitrogen) and their connectivity within the molecule. ipb.pt

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are routinely used to identify the basic structural components of a compound. ipb.pt However, for complex molecules or mixtures, these spectra can become crowded and difficult to interpret.

Advanced two-dimensional (2D) NMR techniques are essential for unambiguously assigning the structure of this compound. fao.org These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei, allowing researchers to piece together the molecular structure. For instance, they can confirm the (Z)-thiohydroximate function and the connections within the butenyl side chain of this compound. researchgate.net The use of high-field NMR spectrometers can be necessary to achieve sufficient resolution for identifying and quantifying compounds in complex botanical extracts. frontiersin.org

Extraction and Sample Preparation Strategies from Diverse Biological Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound from diverse and complex biological matrices such as plant seeds, tissues, plasma, or urine. nih.govmdpi.com The primary goals are to efficiently extract the analyte, remove interfering substances (like proteins, lipids, and pigments), and concentrate the sample for analysis. nih.govchromatographyonline.com

The extraction of glucosinolates from plant material, such as crucifer seeds, often begins with grinding the sample and extracting it with a solvent like aqueous methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net This is frequently followed by a cleanup step to remove co-extracted matrix components that could interfere with chromatographic analysis. d-nb.info

Common sample preparation techniques include:

Protein Precipitation (PP): Used for biological fluids like plasma or serum, where a solvent such as acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation. researchgate.netijpsjournal.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. chromatographyonline.comresearchgate.net It can be used to isolate analytes from aqueous samples into an organic solvent.

Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleanup and concentration. chromatographyonline.comijpsjournal.com The sample is passed through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a different solvent. chromatographyonline.com C18 cartridges are commonly used in a reversed-phase SPE protocol. d-nb.info

A key step in the analysis of glucosinolates is their enzymatic conversion to desulfo-glucosinolates, including this compound. This desulfation is typically achieved using a purified sulfatase enzyme and is often performed on a crude extract or after an initial SPE cleanup step. nih.gov This conversion improves chromatographic behavior, particularly on reversed-phase HPLC columns.

Table 3: Overview of Sample Preparation Techniques
TechniqueDescriptionApplication in this compound Research
Protein PrecipitationRemoves proteins from biological fluids using a solvent or acid. ijpsjournal.comCleanup of plasma or serum samples prior to LC-MS analysis.
Liquid-Liquid Extraction (LLE)Partitions analytes between two immiscible liquid phases. researchgate.netSeparating this compound from highly aqueous or fatty matrices.
Solid-Phase Extraction (SPE)Uses a solid sorbent to adsorb the analyte, which is then washed and eluted. chromatographyonline.comMost common method for cleanup and concentration of extracts from plant and biological fluids. d-nb.info
Enzymatic DesulfationUses sulfatase to remove the sulfate (B86663) group from the parent glucosinolate (glucoraphenin). nih.govA standard step to produce this compound for improved HPLC analysis.

Development of High-Throughput Screening Assays for this compound and Related Metabolites

High-Throughput Screening (HTS) allows for the rapid testing of a large number of samples for the presence or activity of specific compounds. bmglabtech.comwikipedia.org In the context of this compound research, HTS is valuable for applications such as screening plant varieties in breeding programs or evaluating the metabolic effects of large compound libraries. mdpi.combmglabtech.com

A common HTS approach for glucosinolates involves adapting the standard analytical method to a microtiter plate format (e.g., 96-well plates). nih.govwikipedia.org This allows for the parallel processing of many samples, including the critical desulfation step. nih.gov However, pitfalls exist; the purity of the sulfatase enzyme is crucial. Crude sulfatase preparations may contain side activities (like glucosidase) that can degrade the analyte or internal standard, leading to an overestimation of the glucosinolate concentration. nih.gov Therefore, using a purified sulfatase is recommended for reliable high-throughput desulfation. nih.gov Following desulfation, analysis is typically performed using rapid HPLC or UPLC methods. mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA) is another HTS technique that relies on the specific binding of an antibody to the target molecule. mdpi.com While ELISA is fast and cost-effective, its application to this compound can be limited by factors such as cross-reactivity with other similar structures and the need to develop a highly specific antibody, which can be a complex process. mdpi.com

HTS assays are managed by automation and robotics to handle liquid transfers, incubations, and readings, with data processed by specialized software. bmglabtech.comwikipedia.org Quality control is essential, using metrics like the Z'-score to ensure the assay is robust and the data are reliable. pharmaron.com

Agricultural and Industrial Applications of Desulfoglucoraphenin Research

Enhancement of Desulfoglucoraphenin Content in Crop Plants Through Agronomic Practices

Key agronomic strategies include:

Fertilization Management: The balance of nitrogen and sulfur is crucial for glucosinolate biosynthesis. yara.co.ukmdpi.comnih.gov Adequate sulfur fertilization has been shown to positively correlate with the concentration of certain glucosinolates. yara.co.uk Conversely, high levels of nitrogen fertilization can sometimes have a diluting effect on glucosinolate content, although it generally promotes plant growth. nih.gov Studies on broccoli have indicated that while plant growth responds to nitrogen supply, glucosinolate concentrations are also affected, with high nitrogen impacting indolyl glucosinolates more than aliphatic ones. nih.gov In winter oilseed rape, combining nitrogen and sulfur fertilization has been shown to be beneficial for yield, which is intrinsically linked to the plant's metabolic processes. mdpi.com

Cover Cropping and Crop Rotation: These practices improve soil health, structure, and nutrient cycling. researchgate.netnumberanalytics.com By enhancing the soil's organic matter and microbial activity, these methods can lead to more efficient nutrient uptake by the plant, indirectly supporting the synthesis of sulfur-containing compounds like glucosinolates. researchgate.net

Organic Amendments: The use of compost and manure can provide a slow and balanced release of essential nutrients, fostering a healthy soil environment conducive to robust plant growth and the production of secondary metabolites. researchgate.netfao.org

Biostimulants and Elicitors: The application of plant hormones such as jasmonic acid, salicylic (B10762653) acid, and abscisic acid can act as elicitors, regulating the gene expression associated with glucosinolate biosynthesis and leading to elevated levels of these compounds. tandfonline.com

Table 1: Impact of Agronomic Practices on Glucosinolate Content

Agronomic Practice Effect on Glucosinolate Content Key Factors
Fertilization Can increase or decrease content depending on the nutrient balance. Nitrogen to Sulfur ratio is critical. yara.co.uknih.gov
Cover Cropping Indirectly enhances by improving soil health and nutrient availability. researchgate.netnumberanalytics.com Increased organic matter and microbial activity. researchgate.net
Organic Amendments Promotes a steady supply of nutrients for biosynthesis. researchgate.net Slow-release of nutrients. researchgate.net
Biostimulants Can elevate levels by triggering biosynthetic pathways. tandfonline.com Regulation of gene expression. tandfonline.com

Genetic Engineering and Breeding Strategies for Modulating this compound Levels

Genetic and breeding approaches offer more direct and targeted methods for altering this compound levels in plants. These strategies range from traditional breeding techniques to advanced genetic engineering. genome.govwikipedia.org

Conventional Breeding: This involves crossing plant varieties with desirable traits, such as high glucosinolate content, and selecting the offspring that exhibit the enhanced characteristics. cgiar.orgpressbooks.pub Techniques like recurrent selection and backcrossing can be employed to improve the levels of specific compounds over generations. pressbooks.pubresearchgate.net While effective, this process can be time-consuming. researchgate.net

Marker-Assisted Selection (MAS): By identifying genetic markers associated with high glucosinolate production, breeders can more efficiently select promising individuals at an early stage, accelerating the breeding process. researchgate.net

Genetic Engineering: This technology allows for the direct modification of a plant's genetic makeup to enhance the production of specific compounds. genome.govwikipedia.org This can involve:

Overexpression of Biosynthetic Genes: Increasing the expression of genes that code for key enzymes in the glucosinolate biosynthetic pathway can lead to higher accumulation of the desired compounds.

Silencing of Competing Pathways: By down-regulating genes in metabolic pathways that compete for the same precursors, more resources can be channeled towards glucosinolate production.

Introducing Novel Genes: Genes from other organisms that can enhance the production or modify the structure of glucosinolates can be introduced into the plant genome. wikipedia.org

The goal of these strategies is to develop crop varieties with consistently high levels of beneficial compounds like the precursors to this compound, without compromising other important agronomic traits such as yield and pest resistance. nih.gov

Role of this compound in Plant Defense Mechanisms and Stress Responses

Glucosinolates and their breakdown products play a vital role in a plant's defense against a wide array of biotic and abiotic stresses. gu.senih.govresearchgate.net While intact glucosinolates themselves have limited biological activity, their hydrolysis products, formed upon tissue damage, are potent defensive compounds. nih.gov

Defense Against Herbivores and Pathogens: When a plant is attacked by herbivores or pathogens, the enzyme myrosinase comes into contact with glucosinolates, initiating their breakdown. frontiersin.org The resulting products, such as isothiocyanates, are toxic or deterrent to many pests and pathogens. gu.senih.gov This chemical defense system is a key component of the plant's innate immunity. gu.senih.gov Some of these breakdown products can also act as signaling molecules, triggering further defensive responses in the plant. nih.gov

Response to Abiotic Stress: Plants have evolved complex mechanisms to cope with environmental stressors like drought, salinity, and extreme temperatures. purdue.eduresearchgate.net Secondary metabolites, including glucosinolates, are integral to these responses. researchgate.net While the direct role of this compound in abiotic stress tolerance is still an area of active research, the modulation of glucosinolate profiles is a known plant strategy to adapt to adverse conditions. purdue.eduresearchgate.net The production of these compounds can be a way for the plant to allocate resources towards defense and survival when growth is limited by stress. purdue.edu

Research has shown that some defensive compounds can serve dual roles as both direct weapons against attackers and as internal signals to activate broader defense responses. nih.gov For instance, certain glucosinolate breakdown products have been found to induce the accumulation of callose, a polysaccharide that acts as a physical barrier against pathogens. nih.gov

Implications for Food Processing and Stability of Glucosinolate-Derived Compounds

The journey of glucosinolates from the field to the table is fraught with potential for transformation and degradation, which has significant implications for the final composition of food products. researchgate.net Food processing techniques can either preserve or diminish the levels of these compounds and their beneficial derivatives. tandfonline.comfrontiersin.org

Impact of Thermal Processing: Cooking methods have a profound effect on glucosinolate stability. nih.gov Boiling can lead to substantial losses, with up to 90% of glucosinolates leaching into the cooking water. frontiersin.org Steaming and microwaving, on the other hand, tend to preserve a higher percentage of these compounds. tandfonline.comfrontiersin.org The thermal degradation of glucosinolates is a key consideration in food preparation. nih.gov

Effects of Mechanical Processing: Chopping, shredding, or blending raw Brassica vegetables activates the myrosinase enzyme, leading to the rapid hydrolysis of glucosinolates. frontiersin.org This can result in a significant decrease in the parent glucosinolate content but an increase in the formation of bioactive isothiocyanates. frontiersin.org However, these isothiocyanates can be volatile and reactive, leading to further changes in the food's chemical profile. researchgate.net

Storage Conditions: The temperature and duration of storage also influence glucosinolate stability. Storage at ambient temperatures can result in losses, while refrigeration can help preserve these compounds. frontiersin.org

Understanding these transformations is crucial for the food industry to optimize processing methods that can either maximize the retention of intact glucosinolates or promote the formation of their desirable breakdown products. frontiersin.orgresearchgate.net

Table 2: Effect of Processing on Glucosinolate Stability

Processing Method Impact on Glucosinolates Outcome
Boiling High loss due to leaching. nih.govfrontiersin.org Significant reduction in glucosinolate content. frontiersin.org
Steaming Minimal loss. tandfonline.comfrontiersin.org High retention of glucosinolates. tandfonline.com
Microwaving Low to moderate loss. frontiersin.org Good preservation of glucosinolates. frontiersin.org
Chopping/Shredding Enzymatic hydrolysis by myrosinase. frontiersin.org Formation of isothiocyanates and other breakdown products. frontiersin.org
Refrigerated Storage Slows down degradation. frontiersin.org Better preservation compared to ambient storage. frontiersin.org

Potential for Biotechnological Production of this compound and Its Metabolites

Biotechnological production offers a promising alternative to traditional agricultural extraction for obtaining high-purity this compound and its derivatives. researchgate.netsrce.hr This approach utilizes microorganisms or cell cultures as "cell factories" to synthesize these valuable compounds. mdpi.comfrontiersin.org

Metabolic Engineering: This field aims to purposefully modify the metabolic pathways of microorganisms, such as bacteria or yeast, to enhance the production of specific target compounds. frontiersin.orgnptel.ac.indartmouth.edu For this compound, this could involve:

Introducing the necessary biosynthetic genes from plants into a microbial host.

Optimizing the expression of these genes to maximize product yield.

Modifying the host's native metabolism to increase the supply of precursor molecules. nih.gov

Developing co-production strategies to improve the economic feasibility of the bioprocess. iitm.ac.in

Fermentation Technology: The engineered microorganisms are then cultivated in bioreactors under controlled conditions to produce the desired compound. srce.hrmdpi.com This process allows for large-scale production that is independent of geographical location and seasonal variations. srce.hr

Enzymatic Conversion: In some cases, biotechnology can be used to produce specific enzymes, which can then be used to convert precursors into the final product in a process known as biocatalysis. researchgate.net

The biotechnological production of this compound and its metabolites holds great potential for the pharmaceutical, food, and cosmetic industries, providing a sustainable and controlled source of these compounds. frontiersin.org

Future Directions and Emerging Research Avenues for Desulfoglucoraphenin

Elucidation of Remaining Unknowns in Biosynthetic and Metabolic Pathways

While the general biosynthetic pathway for glucosinolates is understood, specific aspects of desulfoglucoraphenin's formation and metabolism remain to be fully detailed. unibo.itnih.gov The regulation of its biosynthesis, including the genetic and biochemical mechanisms, is not yet completely elucidated. nih.gov Further research is needed to understand how environmental and genetic factors influence the production of this compound in plants.

Key research questions include:

Identification of specific enzymes: While the core enzymatic steps are known, the precise enzymes responsible for every modification in the this compound pathway may not be fully characterized.

Regulatory networks: The genetic and environmental signals that control the expression of biosynthetic genes are complex and require further investigation. nih.gov

Metabolic fate: The complete pathway of how this compound is metabolized in various organisms is not fully known. unibo.itnih.gov For instance, enzymatic desulfation of glucoraphenin (B1237682) yields this compound, which can then undergo unexpected transformations into cyclic nitrones. researchgate.net

Future studies could employ techniques like targeted genome mining and heterologous expression of biosynthetic gene clusters to identify and characterize the enzymes involved. mdpi.comnih.gov

Comprehensive Profiling of this compound-Derived Metabolomes

A metabolomic approach can provide a snapshot of the small molecules present in a biological system, offering insights into metabolic function. nih.gov Untargeted metabolomics, in particular, allows for the comprehensive profiling of all measurable metabolites, which is crucial for discovering novel biomarkers and understanding metabolic pathways. nih.gov

Future research should focus on:

Untargeted analysis: Applying untargeted metabolomics to systems exposed to this compound can help identify a wide range of its derivatives and downstream metabolites. nih.govmdpi.com

Biomarker discovery: Altered metabolic profiles can serve as biomarkers for various biological effects. nih.gov Comprehensive profiling can help identify specific metabolites or groups of metabolites that are indicative of this compound's activity.

Platform integration: Utilizing multiple analytical platforms such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) can enhance the coverage and depth of the metabolome analysis. nih.govplos.org

Table 1: Key Metabolomics Technologies for Comprehensive Profiling

TechnologyDescriptionKey Advantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their physicochemical properties followed by mass-to-charge ratio detection.High sensitivity and selectivity, suitable for a wide range of metabolites. frontlinegenomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds before mass analysis.Excellent for the analysis of small, volatile metabolites. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about metabolites in a sample.Non-destructive, highly reproducible, and provides unambiguous structural identification. frontlinegenomics.com

Advanced In Vitro and Ex Vivo Models for Mechanism of Action Studies (non-human)

To better understand the biological mechanisms of this compound, advanced in vitro and ex vivo models that more accurately mimic physiological conditions are essential. championsoncology.comnih.gov Traditional 2D cell cultures often fail to replicate the complexity of a living organism. uu.nl

Emerging models for future research include:

3D Cell Cultures and Organoids: These models, such as spheroids and organoids, provide a more physiologically relevant environment by allowing for three-dimensional cell-cell and cell-matrix interactions. uu.nlmdpi.com Intestinal organoids, for example, can be used to study drug metabolism and interactions with the gut microbiome. researchgate.net

Organs-on-a-Chip (OOC): These microphysiological systems can simulate the activities and mechanics of entire organs, offering a powerful tool for studying drug efficacy and toxicity. mdpi.com

Ex Vivo Tissue Models: Using excised epithelial tissues in systems like Ussing chambers allows for the direct measurement of compound permeation and transport across biological barriers. mdpi.comnih.gov These models bridge the gap between in vitro cell cultures and in vivo animal studies. championsoncology.com

Table 2: Comparison of Advanced In Vitro and Ex Vivo Models

Model TypeDescriptionAdvantages
3D Cell Cultures (e.g., Spheroids, Organoids) Self-assembled 3D structures of cells that mimic the architecture and function of an organ. frontiersin.orgMore accurately reflects in vivo cell interactions and physiology. uu.nl
Organs-on-a-Chip (OOC) Microfluidic devices containing living cells that recreate the physiological functions of an organ. mdpi.comAllows for dynamic culture conditions and the study of multi-organ interactions. uu.nl
Ex Vivo Tissue Models Freshly isolated tissues or organs studied outside the body in a controlled environment. championsoncology.comPreserves the native tissue architecture and cellular diversity. nih.gov

Development of Sustainable and Scalable Production Methods for this compound

The large-scale production of this compound is crucial for enabling extensive research and potential future applications. frontiersin.org Current production methods may not be sufficient to meet these demands, highlighting the need for more sustainable and scalable approaches. frontiersin.org

Future development should focus on:

Green Chemistry: Implementing principles of green chemistry, such as using environmentally friendly solvents and catalysts, can minimize hazardous waste and improve efficiency. suanfarma.com

Biocatalysis and Flow Chemistry: These modern techniques can lead to cleaner and more efficient synthetic pathways. suanfarma.com

Scalable Production Systems: Developing methods for large-scale production, potentially moving from milliliter-scale to multi-liter systems, is necessary for commercial viability. researchgate.net This includes optimizing reaction conditions for high-yield synthesis. nih.gov

Strategies for achieving this include resource efficiency, waste reduction through recycling, and the use of renewable resources. intretech.comthepowerscompany.com

Integration of Omics Technologies for Systems-Level Understanding

A systems-level understanding of this compound's biological role can be achieved by integrating data from various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netnih.gov This multi-omics approach provides a more holistic view of the interactions between genes, proteins, and metabolites. nih.gov

Key aspects of this integrated approach include:

Multi-Omics Data Integration: Combining datasets from different omics platforms can help to elucidate complex regulatory networks and predict the function of genes and metabolites. nih.gov

Bioinformatics and Computational Biology: Advanced computational tools are necessary to analyze and interpret the large and complex datasets generated by omics technologies. researchgate.net

Phenotype Prediction: Integrating multi-omics data can improve the ability to predict complex traits and understand how genetic variations lead to specific phenotypes. nih.gov

The integration of these technologies will be crucial for building comprehensive models of the biological systems in which this compound is active. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Desulfoglucoraphenin, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Begin by reviewing peer-reviewed synthetic protocols (e.g., Journal of Organic Chemistry or Tetrahedron). Key steps include sulfation removal via enzymatic or chemical desulfurization, followed by purification using HPLC or column chromatography. Reaction conditions such as pH, temperature, and catalyst type significantly impact yield. For reproducibility, document solvent systems and stoichiometric ratios in detail .
  • Data Consideration : Tabulate yields and purity metrics (e.g., NMR integration values) from ≥3 independent syntheses to identify optimal conditions.

Q. How can researchers accurately characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign stereochemistry and functional groups. X-ray crystallography is critical for confirming absolute configuration. Cross-validate findings with computational methods (e.g., DFT calculations for NMR chemical shift predictions) .
  • Data Consideration : Report crystallographic parameters (e.g., R-factor, resolution) and NMR spectral assignments in supplementary materials to enable replication .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., IC50 determination). Standardize protocols by adhering to guidelines like Nature Protocols for assay validation. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reliability .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions between reported bioactivity profiles of this compound across different in vitro models?

  • Methodological Answer : Conduct a meta-analysis of existing data using PRISMA guidelines. Compare assay conditions (e.g., cell lines, incubation times) and compound purity levels. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments addressing confounding variables .
  • Data Consideration : Create a comparative table of IC50 values, highlighting discrepancies in methodologies (e.g., serum concentration in cell culture media) .

Q. How can systematic review methodologies be adapted to assess the quality and reproducibility of this compound’s reported pharmacological effects?

  • Methodological Answer : Follow Cochrane Handbook criteria for systematic reviews. Use PICO (Population, Intervention, Comparison, Outcome) to structure inclusion/exclusion criteria. Assess study bias via tools like ROBINS-I and GRADE for evidence quality .
  • Data Consideration : Include a risk-of-bias graph in the review to visualize methodological limitations across studies .

Q. What mechanistic studies are required to elucidate this compound’s interaction with its putative molecular targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For target identification, use CRISPR-Cas9 knockout models or siRNA silencing in relevant cell lines. Integrate omics data (e.g., proteomics, transcriptomics) to map signaling pathways .
  • Data Consideration : Report kinetic parameters (e.g., Kd, kon/koff rates) and validate findings with orthogonal assays (e.g., fluorescence polarization) .

Q. How should researchers design dose-response studies to account for this compound’s solubility limitations in biological assays?

  • Methodological Answer : Pre-test solubility in assay buffers using dynamic light scattering (DLS) or nephelometry. Use co-solvents (e.g., DMSO ≤0.1%) and include vehicle controls. For in vivo studies, optimize formulations via pharmacokinetic profiling (e.g., AUC, Cmax) .
  • Data Consideration : Publish solubility curves and stability data under physiological conditions to guide future studies .

Methodological Framework for Addressing Contradictions

  • Comparative Analysis : Use tools like RevMan for statistical synthesis of conflicting data. Highlight methodological heterogeneity (e.g., differences in cell passage numbers or compound storage conditions) as potential sources of variability .
  • Hypothesis Testing : Formulate competing hypotheses (e.g., "Bioactivity discrepancy arises from metabolite interference") and test via LC-MS/MS metabolite profiling .

Data Presentation Guidelines

  • Tables : Include a synthesis optimization table (e.g., varying catalysts, yields) and a bioactivity comparison matrix (assay type vs. reported effect) .
  • Figures : Use forest plots in systematic reviews to visualize effect size variability across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.